molecular formula C10H10N4NaO2S+ B000164 Sulfadiazine sodium CAS No. 547-32-0

Sulfadiazine sodium

Cat. No. B000164
CAS RN: 547-32-0
M. Wt: 272.26 g/mol
InChI Key: JLDCNMJPBBKAHH-UHFFFAOYSA-N
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Patent
US04608278

Procedure details

An aqueous solution consisting of 0.5 g sodium sulfadiazine, 0.5 ml ethyl alcohol, 13 ml of 20% sodium sulfate and 20 ml of 5% gelatin (type B: acid processed) was titrated, while under constant agitation with a magnetic stirrer, with 18.4 ml of 0.1N hydrochloric acid solution. This procedure resulted in a white suspension of microencapsulated sulfadiazine particles. The suspension was then stirred for an additional 15 minutes, following which it was poured into 200 ml of cold (5° C.) 7% sodium sulfate solution, and stirred for 30 minutes at ice-bath temperature. This procedure caused gelling of the liquid gelatin shell of the microcapsules. The entire process was monitored by observation of samples in the optical microscope. The microcapsules were of assymetric appearance and of a size less than 10 μm.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][C:4]([N-:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[N:3][CH:2]=1.[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+].Cl>C(O)C>[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
18.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.